1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17687550
InChI: InChI=1S/C17H21NO4/c1-5-21-15-8-7-13(10-16(15)22-6-2)18-11(3)9-14(12(18)4)17(19)20/h7-10H,5-6H2,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17687550

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Standard InChI InChI=1S/C17H21NO4/c1-5-21-15-8-7-13(10-16(15)22-6-2)18-11(3)9-14(12(18)4)17(19)20/h7-10H,5-6H2,1-4H3,(H,19,20)
Standard InChI Key VHBVWASPJZDXQZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol. Its IUPAC name, 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid, reflects the substitution pattern:

  • A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2 and 5 with methyl groups.

  • A 3,4-diethoxyphenyl group attached to the nitrogen atom (position 1).

  • A carboxylic acid moiety at position 3.

The SMILES notation (CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC) and InChIKey (VHBVWASPJZDXQZ-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents
LogP (Partition Coefficient)Estimated ~2.5 (moderate lipophilicity)

The compound’s carboxylic acid group enhances solubility in polar solvents, while the diethoxyphenyl and methyl groups contribute to hydrophobic interactions.

Synthesis and Scalability

Primary Synthetic Route

A widely used method involves the acid-catalyzed condensation of 3,4-diethoxybenzaldehyde with 2,5-dimethylpyrrole. Key steps include:

  • Refluxing in ethanol or methanol with a catalytic acid (e.g., HCl or H₂SO₄).

  • Cyclization to form the pyrrole ring.

  • Purification via recrystallization or chromatography.

Yield: ~70–80% under optimized conditions.

Industrial Scalability

Continuous flow reactors improve efficiency by:

  • Reducing reaction time from hours to minutes.

  • Enhancing heat transfer and mixing.

  • Minimizing byproduct formation.

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) oxidizes the pyrrole ring’s methyl groups to carboxylic acids, yielding polycarboxylic derivatives.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, producing 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-methanol.

Substitution Reactions

Electrophilic aromatic substitution at the pyrrole ring’s remaining positions is feasible. For example:

  • Halogenation with bromine (Br₂) introduces bromine atoms at position 4.

CompoundTargetIC₅₀Source
Target CompoundCarboxylesterase5 µM
Ethyl-2-amino-pyrrole-3-carboxylateTubulin0.8 µM
1-Benzyl-3-hydroxypyrroleAldose Reductase0.1 µM

Applications in Material Science

Coordination Polymers

The carboxylic acid group enables metal-organic framework (MOF) formation with divalent cations (e.g., Cu²⁺, Zn²⁺). These MOFs exhibit:

  • High surface area (>1,000 m²/g).

  • Potential for gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar).

Organic Electronics

Conjugated polymers incorporating the compound’s pyrrole core show:

  • Bandgap of ~2.3 eV (suitable for solar cells).

  • Hole mobility of 0.05 cm²/V·s.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, attributed to cleavage of the ethoxy groups.

Photodegradation

Exposure to UV light (λ = 254 nm) for 24 hours degrades ~40% of the compound, forming 3,4-dihydroxyphenyl derivatives.

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